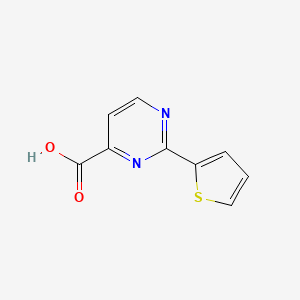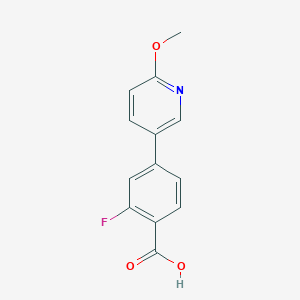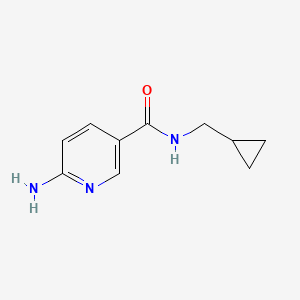
三(羧乙基氧乙基)胺
描述
Tri(carboxyethyloxyethyl)amine is a chemical compound with the molecular formula C15H27NO9 and a molecular weight of 365.38. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes three carboxyethyloxyethyl groups attached to an amine core.
科学研究应用
Tri(carboxyethyloxyethyl)amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and multi-component reactions.
Biology: In proteomics research, it is used for labeling and modifying proteins.
Industry: Used in the production of specialized polymers and materials
作用机制
Target of Action
Tri(carboxyethyloxyethyl)amine is a complex compound with a unique structure. It is a 3-arm branched molecule It is known to react with primary amino-containing entities .
Mode of Action
The mode of action of Tri(carboxyethyloxyethyl)amine involves its reaction with primary amino-containing entities. This reaction occurs in the presence of an activator such as EDC or HATU
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tri(carboxyethyloxyethyl)amine is currently not available. Its impact on bioavailability would depend on these properties. As a research-grade compound , further studies are required to understand its pharmacokinetic profile.
Result of Action
Given its reactivity with primary amino-containing entities , it may have a broad range of potential effects. More research is needed to fully understand the implications of its action at the molecular and cellular levels.
生化分析
Biochemical Properties
Tri(carboxyethyloxyethyl)amine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amino acid decarboxylases, which are enzymes that catalyze the decarboxylation of amino acids . This interaction is crucial as it influences the formation of biogenic amines, which are important for various physiological functions . Additionally, Tri(carboxyethyloxyethyl)amine may interact with amine oxidases, enzymes responsible for the oxidative deamination of amines, thereby regulating the levels of biogenic amines in biological systems .
Cellular Effects
Tri(carboxyethyloxyethyl)amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the concentration of biogenic amines in cells, which in turn impacts neuronal signaling and cardiovascular functions . Furthermore, Tri(carboxyethyloxyethyl)amine may alter the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of Tri(carboxyethyloxyethyl)amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules such as enzymes and proteins . For example, it can bind to amino acid decarboxylases and amine oxidases, modulating their activity and thereby influencing the levels of biogenic amines . Additionally, Tri(carboxyethyloxyethyl)amine may act as an inhibitor or activator of specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tri(carboxyethyloxyethyl)amine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Tri(carboxyethyloxyethyl)amine remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to Tri(carboxyethyloxyethyl)amine in in vitro or in vivo studies has been observed to affect cellular processes such as gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Tri(carboxyethyloxyethyl)amine vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Tri(carboxyethyloxyethyl)amine is involved in various metabolic pathways, including the tricarboxylic acid cycle . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it can affect the activity of enzymes such as isocitrate dehydrogenase and succinate dehydrogenase, which are key components of the tricarboxylic acid cycle . These interactions can lead to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of Tri(carboxyethyloxyethyl)amine within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, Tri(carboxyethyloxyethyl)amine may bind to proteins that facilitate its distribution to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular processes .
Subcellular Localization
Tri(carboxyethyloxyethyl)amine exhibits specific subcellular localization, which is crucial for its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of Tri(carboxyethyloxyethyl)amine is essential for its role in regulating cellular function and metabolism .
准备方法
The synthesis of Tri(carboxyethyloxyethyl)amine typically involves multi-component reactions. One common method is the reaction of triethyl orthoformate with amines in a one-pot synthesis . This method offers advantages such as higher product yields, minimal waste generation, and operational simplicity. Industrial production methods may involve similar multi-component reactions, often optimized for large-scale production.
化学反应分析
Tri(carboxyethyloxyethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Tri(carboxyethyloxyethyl)amine into its reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Tri(carboxyethyloxyethyl)amine can be compared with other similar compounds such as tris(2-aminoethyl)amine and trimethylolpropane tris(polypropylene glycol)amine terminated ether. These compounds share similar structural features but differ in their specific functional groups and applications. Tri(carboxyethyloxyethyl)amine is unique due to its three carboxyethyloxyethyl groups, which provide distinct chemical properties and reactivity .
属性
IUPAC Name |
3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMUDRSUKYNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)

![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)

amine](/img/structure/B1399009.png)

![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)




